Cas no 1211005-76-3 (N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide)

N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide structure
1211005-76-3 structure
Product Name:N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide
CAS No:1211005-76-3
MF:C22H26N4O4
MW:410.466245174408
CID:6101121
PubChem ID:45562942
Update Time:2025-07-03

N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide
    • N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
    • 1211005-76-3
    • F5832-1348
    • AKOS024520952
    • N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
    • Inchi: 1S/C22H26N4O4/c1-16-14-19(24-30-16)22(27)23-15-20(21-4-3-13-29-21)26-11-9-25(10-12-26)17-5-7-18(28-2)8-6-17/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,27)
    • InChI Key: IJADEUWXDDBONT-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(NCC(C2=CC=CO2)N2CCN(C3=CC=C(OC)C=C3)CC2)=O)=N1

Computed Properties

  • Exact Mass: 410.195
  • Monoisotopic Mass: 410.195
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 84A^2

N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide Pricemore >>

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N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide Related Literature

Additional information on N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide

Introduction to N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide (CAS No: 1211005-76-3)

N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1211005-76-3, represents a novel molecular entity with a complex structural framework that combines several pharmacophoric elements. The presence of a furan ring, a piperazine moiety, and an oxazole core suggests potential biological activities that are of great interest to medicinal chemists and biologists.

The structural composition of this compound is highly intriguing and warrants a detailed examination. The furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, contributes to the compound's solubility and binding affinity. Additionally, the piperazine group is a common pharmacophore in drug design due to its capacity to modulate neurotransmitter systems. The integration of these elements with the 4-methoxyphenyl group and the 5-methyl-1,2-oxazole scaffold creates a multifaceted structure that may exhibit unique pharmacological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target central nervous system (CNS) disorders. The combination of the furan, piperazine, and oxazole moieties in N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-5-methyl-1,2-oxazole-3-carboxamide positions it as a promising candidate for further investigation in this area. Specifically, the compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical targets for medications used in treating conditions such as depression, anxiety, and schizophrenia.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the furan ring into the piperazine backbone necessitates careful selection of reagents and catalysts to prevent unwanted side reactions. Similarly, the incorporation of the 4-methoxyphenyl group and the 5-methyl-1,2-oxazole moiety requires meticulous planning to maintain the integrity of the overall molecular structure. Advances in synthetic methodologies have enabled chemists to achieve higher levels of precision in constructing complex molecules like this one.

Evaluation of N-2-(furan-2-yl strong >)-2 -4-(< strong >4 - methoxyphenyl strong >) piperazin -1 - ylethyl - 5 - methyl - 1 , 2 - oxazole -3 -carboxamide has revealed several interesting properties that make it an attractive candidate for further pharmacological exploration. Preliminary computational studies have suggested that the compound may exhibit favorable binding affinities for various CNS receptors. These findings are supported by experimental data indicating that analogs with similar structural features have demonstrated efficacy in preclinical models.

The potential therapeutic applications of this compound are broad and span multiple neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD), obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). Additionally, its structural features may allow it to interact with other biological targets, opening up possibilities for applications in pain management and neuroprotection.

In conclusion, N - 2 - (< strong > furan - 2 - yl strong >) - 2 - 4 - (< strong > 4 - methoxyphenyl strong >) piperazin -1 - ylethyl - 5 - methyl - 1 , 2 oxazole -3 carboxamide (CAS No: 1211005763) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a promising candidate for further investigation into CNS disorders. As research continues to uncover new therapeutic strategies, compounds like this one will play a crucial role in developing innovative treatments for neurological conditions.

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